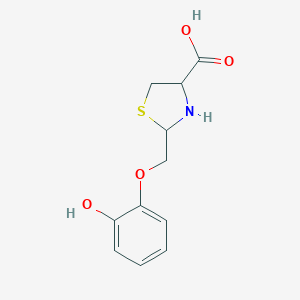

2-(4-氨基苯基)-1,3-苯并恶唑-6-胺

描述

Synthesis Analysis

The synthesis of 2-(4-Aminophenyl)-1,3-benzoxazol-6-amine involves several chemical reactions, showcasing the compound's versatility in organic synthesis. For example, a novel method for synthesizing 2,6-bis(p-aminophenyl)benzo[1,2-d;5,4-d']bisoxazole, which shares a similar structural motif, utilizes 1,2,3-trichlorobenzene as the starting material through processes including nitration, substitution, hydrogenation, and condensation, highlighting the complexity and creativity in synthesizing benzoxazole derivatives (Cheng, Hua, & Lin, 2003).

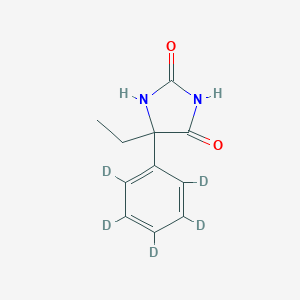

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives, closely related to 2-(4-Aminophenyl)-1,3-benzoxazol-6-amine, has been extensively studied. For instance, the synthesis and structural analysis of [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine reveal the significance of nitrogen atoms in linking benzoxazole groups, which plays a crucial role in the molecule's stability and reactivity. Ab initio calculations help in understanding the stable structures, further underlined by X-ray diffraction analyses of the compound in various media (Téllez et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving benzoxazole derivatives are vital for exploring the reactivity and potential applications of 2-(4-Aminophenyl)-1,3-benzoxazol-6-amine. A study on the oxidative amination of benzoxazoles, catalyzed by tetraalkylammonium halides, showcases the synthetic versatility of benzoxazole compounds through electrochemically promoted coupling, leading to the formation of 2-aminobenzoxazoles. This process highlights the efficient and environmentally friendly approach to synthesizing aminobenzoxazole derivatives (Gao et al., 2014).

Physical Properties Analysis

The physical properties of 2-(4-Aminophenyl)-1,3-benzoxazol-6-amine and related compounds, such as melting points and solubility, are crucial for understanding their stability and application potential. For example, the synthesis of 2,6-Di(p-aminophenyl) benzo-[1,2-d;5,4-d']-bisoxazoles discusses the product's thermal analysis, indicating a high melting point, which suggests thermal stability, an important characteristic for various applications (Meng, 2006).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with other compounds and stability under various conditions, is essential for the application of 2-(4-Aminophenyl)-1,3-benzoxazol-6-amine. The study on carbopalladation of nitriles for synthesizing 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives illustrates the compound's chemical versatility and potential in creating complex heterocyclic structures through palladium-catalyzed annulation (Tian, Pletnev, & Larock, 2003).

科学研究应用

抗肿瘤特性

结构与 2-(4-氨基苯基)-1,3-苯并恶唑-6-胺相似的 2-(4-氨基苯基)苯并噻唑在体外和体内均表现出有效的抗肿瘤特性。它们由细胞色素 P450 1A1 生物转化,产生活性和非活性代谢物。氨基酸偶联已被用于解决该分子的亲脂性带来的限制,从而产生了水溶性、化学稳定的前药。这些前药已显示出减缓小鼠乳腺和卵巢异种移植瘤生长的功效 (Bradshaw 等人,2002)。

生物活性研究

从丁香酚合成的 1,3-苯并恶嗪和氨基甲基化合物的衍生物研究揭示了它们的生物活性。卤水虾致死试验 (BST) 表明某些衍生物表现出毒性,表明具有进一步生物活性研究的潜力 (Rudyanto 等人,2014)。

抗菌活性

已合成新型 1,2,4-三唑衍生物,包括 3-(4-甲基苯基)[1,2,4]三唑并[3,4-b][1,3]苯并恶唑,以探索其抗菌活性。其中一些化合物对测试微生物表现出良好或中等的活性,突出了它们在抗菌应用中的潜力 (Bektaş 等人,2007)。

聚合物科学

在聚合物科学中,已合成了具有苯并唑侧基和柔性醚键的新型芳香族聚(醚-酰亚胺)。这些聚合物表现出高玻璃化转变温度和优异的热稳定性,使其适用于高性能应用 (Toiserkani,2011)。

苯并恶唑在药物发现中的作用

苯并恶唑,包括 2-(4-氨基苯基)-1,3-苯并恶唑-6-胺等化合物,在药物发现中发挥着重要作用。它是许多上市药物的关键成分,并显示出显着的生物活性,使其成为合成有机化学中的特权支架 (Rajasekhar 等人,2017)。

配位化合物

研究重点是涉及 1,3-苯并恶唑衍生物的配位化合物的合成和结构分析。这些化合物在无机化学领域具有潜在应用 (Téllez 等人,2013)。

细胞内钙活动

发现具有氨基侧链的取代的 1,4-苯并恶嗪对细胞内钙有中等影响。这项研究提供了对苯并恶嗪衍生物的潜在生理效应的见解 (Bourlot 等人,1998)。

作用机制

The compound has shown potent antibacterial activity against both Gram-positive and Gram-negative strains . The results from cytoplasmic membrane permeabilization assay, FACS study, as well as DNA-binding assays, suggest membrane perturbing as well as intracellular mode of action of this class of compounds .

安全和危害

The safety data sheet for a similar compound, 4-Aminophenol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, and serious eye damage/eye irritation .

未来方向

The compound and its derivatives have been studied for their antimicrobial activity, suggesting potential applications in treating infectious diseases . A novel Cu(II) complex with the 2-(4-aminophenyl)benzothiazole pharmacophore has been synthesized, characterized, and evaluated for its in vitro biological activity, indicating potential future directions in the development of new therapeutic agents .

属性

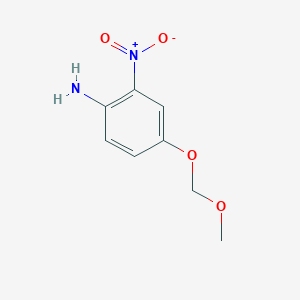

IUPAC Name |

2-(4-aminophenyl)-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKFNGCWUPNUHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337471 | |

| Record name | 2-(4-Aminophenyl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16363-53-4 | |

| Record name | 2-(4-Aminophenyl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-(4-Aminophenyl)-1,3-benzoxazol-6-amine a promising component in photoconductive materials?

A1: While the provided research abstract doesn't delve into the specific properties of 2-(4-Aminophenyl)-1,3-benzoxazol-6-amine, its inclusion in the synthesis of bisazo charge generation materials suggests its potential role in photoconductivity. Bisazo compounds are known for their light absorption properties and ability to generate charge carriers upon light exposure, which are crucial for photoconductivity. The presence of amine groups in 2-(4-Aminophenyl)-1,3-benzoxazol-6-amine could contribute to its electron-donating ability, a key factor influencing charge transport in photoconductive materials. Further research is needed to explore the specific electronic properties and charge transfer mechanisms associated with this compound in the context of bisazo photoconductors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)

![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)